molecular formula C12H21NO B1227509 TRIETHYLPHENYLAMMONIUM HYDROXIDE CAS No. 7620-71-5

TRIETHYLPHENYLAMMONIUM HYDROXIDE

Cat. No.: B1227509
CAS No.: 7620-71-5
M. Wt: 195.3 g/mol
InChI Key: GPHXJBZAVNFMKX-UHFFFAOYSA-M
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Description

Triethylphenylammonium hydroxide is a quaternary ammonium compound with the chemical formula C12H21NO. It is a derivative of phenylammonium where the nitrogen atom is bonded to three ethyl groups and one phenyl group. This compound is known for its use in various chemical reactions and applications, particularly in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylphenylammonium hydroxide can be synthesized through the quaternization of phenylamine (aniline) with triethylamine in the presence of a suitable alkylating agent, such as ethyl bromide. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then treated with a strong base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Triethylphenylammonium hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve polar solvents like water or alcohols, and the reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Produces N-oxides.

    Reduction: Yields secondary or primary amines.

    Substitution: Results in the formation of various substituted phenylammonium compounds.

Scientific Research Applications

Triethylphenylammonium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the preparation of biological samples for analysis, particularly in the derivatization of amino acids and peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of triethylphenylammonium hydroxide involves its ability to act as a strong base and nucleophile. The hydroxide ion can deprotonate acidic substrates, initiate nucleophilic substitution reactions, and participate in various catalytic processes. Its molecular targets include electrophilic centers in organic molecules, where it facilitates the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Trimethylphenylammonium hydroxide: Similar structure but with methyl groups instead of ethyl groups.

    Tetraethylammonium hydroxide: Lacks the phenyl group, having four ethyl groups attached to the nitrogen atom.

    Tetramethylammonium hydroxide: Contains four methyl groups attached to the nitrogen atom.

Uniqueness

Triethylphenylammonium hydroxide is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties. The phenyl group enhances its ability to participate in aromatic substitution reactions, while the ethyl groups provide steric hindrance that can influence reaction pathways and selectivity.

Properties

IUPAC Name

triethyl(phenyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXJBZAVNFMKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

310-24-7 (Parent)
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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DSSTOX Substance ID

DTXSID5064754
Record name Benzenaminium, N,N,N-triethyl-, hydroxide
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Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7620-71-5
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7620-71-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-triethyl-, hydroxide
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Record name N,N,N-triethylanilinium hydroxide
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